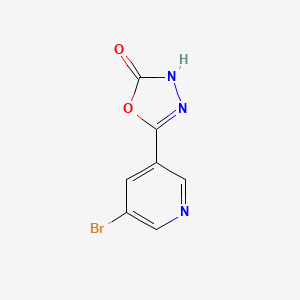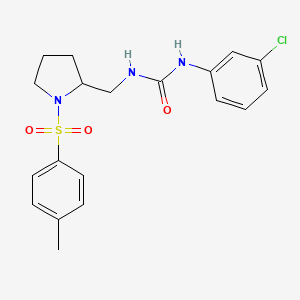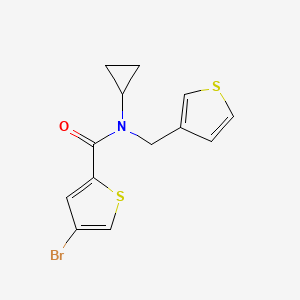
5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one” is a complex organic molecule that contains a bromopyridinyl group and an oxadiazolone group . The bromopyridinyl group is a common motif in medicinal chemistry due to its ability to form stable bonds with a variety of other groups . The oxadiazolone group is a heterocyclic compound that contains oxygen, nitrogen, and carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromopyridinyl and oxadiazolone groups would likely be key structural features .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. The bromopyridinyl group could potentially undergo various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用
Anti-Inflammatory Potential
The compound 5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one and its derivatives have shown promising results in the field of anti-inflammatory research. For instance, newer N-substituted anthranilic acid derivatives, synthesized from related structures, have been identified as potent anti-inflammatory agents. These compounds demonstrated significant inflammation inhibitory activity in vivo, comparable or superior to standard drugs like phenylbutazone, indicating their potential as effective anti-inflammatory drugs with reduced ulcerogenic effects (Shalabh Sharma, V. K. Srivastava, & Ashok Kumar, 2002).
Antimicrobial and Antileishmanial Activity
Research into the antimicrobial properties of this compound derivatives has revealed their potential as antibacterial and antileishmanial agents. A study on 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one demonstrated low effectiveness against certain bacterial species but exhibited high antileishmanial activity. This highlights the compound's potential in the development of new treatments for infectious diseases (R. Ustabaş, Nevin Süleymanoğlu, Y. Ünver, & Ş. Direkel, 2020).
Apoptosis Induction and Anticancer Activity
Another significant application of this compound derivatives is in the field of cancer research. These compounds have been identified as novel apoptosis inducers with the potential to act as anticancer agents. For example, certain derivatives have shown activity against breast and colorectal cancer cell lines by inducing apoptosis and arresting cells in the G1 phase, providing a new avenue for cancer treatment strategies (Han-Zhong Zhang, S. Kasibhatla, J. Kuemmerle, et al., 2005).
Polymorphism and Crystal Structure Studies
The study of polymorphism and crystal structure is crucial in understanding the physical and chemical properties of pharmaceutical compounds. This compound derivatives have been investigated for their polymorphic forms, providing insights into their stability and potential biological activity. For instance, the discovery of concomitant polymorphic forms of related structures underscores the importance of crystallography in drug development and formulation (S. Shishkina, I. Konovalova, V. R. Karpina, et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(5-bromopyridin-3-yl)-3H-1,3,4-oxadiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-1-4(2-9-3-5)6-10-11-7(12)13-6/h1-3H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYYDVOFONXVIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NNC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid](/img/structure/B2943297.png)
![N-(4-ethylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2943298.png)
![2-cinnamyl-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2943300.png)

![N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[2-(diethylamino)ethyl]ethanediamide](/img/structure/B2943305.png)
![2-(4-Chlorophenyl)-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2943308.png)


![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2943314.png)

![N-(4-bromophenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2943317.png)
![2-(4-Methylphenoxy)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2943318.png)

